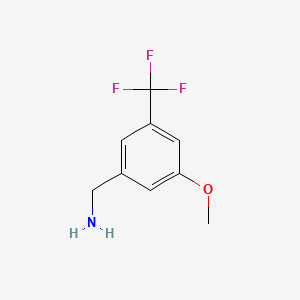

3-Methoxy-5-(trifluoromethyl)benzylamine

Description

Significance of Fluorinated Benzylamine (B48309) Derivatives in Chemical Research

The introduction of fluorine into organic molecules, a process known as fluorination, is a widely used strategy in drug discovery and agrochemical development. Fluorinated benzylamine derivatives are of particular interest due to the unique properties that the fluorine atoms bestow upon the parent molecule.

The trifluoromethyl (-CF3) group, present in 3-Methoxy-5-(trifluoromethyl)benzylamine, is one of the most important fluorine-containing substituents. Its inclusion in a molecule can lead to several beneficial effects:

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross cell membranes. This property is crucial for the absorption and distribution of drugs within the body. mdpi.com

Altered Electronic Properties: As the most electronegative element, fluorine can significantly alter the electron distribution in a molecule. The strong electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups, which in turn can affect how a molecule binds to its biological target.

Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to stronger and more selective interactions with target proteins or enzymes, potentially increasing the potency of a therapeutic agent. mdpi.com

These attributes have led to the incorporation of trifluoromethyl groups into a wide range of pharmaceuticals and agrochemicals.

Overview of Benzylamine Core Structure Research

Benzylamine itself is a fundamental organic compound consisting of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) linked to an amine (-NH2) functional group. This core structure is a versatile and widely utilized building block in organic synthesis for several reasons:

Nucleophilic Reactivity: The amine group is nucleophilic, meaning it can readily react with a variety of electrophilic compounds to form new chemical bonds. This makes it a key reactant in the synthesis of amides, sulfonamides, and other important functional groups.

Precursor to Pharmaceuticals and Agrochemicals: The benzylamine scaffold is found in the structure of numerous active pharmaceutical ingredients (APIs) and agrochemicals. It serves as a crucial intermediate in the manufacture of drugs for various therapeutic areas and in the production of pesticides and herbicides.

Versatility in Synthesis: The benzylamine structure can be readily modified at the aromatic ring or the amine group, allowing chemists to create a diverse library of derivatives with different properties.

The combination of its reactivity and its presence in many biologically active compounds makes the benzylamine core a cornerstone of modern synthetic chemistry.

Positioning of this compound in Contemporary Chemical Synthesis

This compound emerges as a specialized and valuable intermediate by combining the advantageous properties of both the fluorinated substituent and the benzylamine core. Its position in contemporary chemical synthesis is that of a strategic building block, designed for the efficient construction of more complex and highly functionalized molecules.

The specific arrangement of the substituents on the benzene ring is crucial. The trifluoromethyl group at the 3-position and the methoxy (B1213986) group at the 5-position create a distinct electronic and steric profile. The methoxy group (-OCH3), being an electron-donating group, can influence the reactivity of the aromatic ring and provide an additional site for chemical modification.

This compound is often synthesized from precursors such as 3-methoxy-5-nitrobenzotrifluoride, where the nitro group is chemically reduced to form the amine group of the benzylamine. nbinno.com This synthetic route highlights its role as a downstream intermediate, ready for incorporation into larger molecular frameworks.

Chemists utilize this compound to introduce the trifluoromethyl- and methoxy-substituted phenylmethyl moiety into a target molecule. This is particularly useful in medicinal chemistry, where researchers aim to systematically modify a lead compound to optimize its pharmacological profile (a process known as structure-activity relationship studies). The primary amine handle allows for straightforward reactions, such as amidation or reductive amination, to link this valuable fragment to other parts of a molecule.

The table below compares this compound with related benzylamine derivatives, illustrating the variations in their structures.

| Compound Name | Molecular Formula | Key Substituents |

| Benzylamine | C₇H₉N | None |

| 3-Methoxybenzylamine | C₈H₁₁NO | 3-Methoxy |

| 4-(Trifluoromethyl)benzylamine (B1329585) | C₈H₈F₃N | 4-Trifluoromethyl |

| 3,5-Bis(trifluoromethyl)benzylamine (B151408) | C₉H₇F₆N | 3,5-Bis(trifluoromethyl) |

| This compound | C₉H₁₀F₃NO | 3-Methoxy, 5-Trifluoromethyl |

In essence, this compound is not typically an end product itself but rather a sophisticated component used in multi-step syntheses. Its value lies in providing a pre-functionalized, high-value fragment that can impart desirable properties, such as metabolic stability and specific electronic characteristics, to the final target compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-methoxy-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCDSBLUNYDXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3-Methoxy-5-(trifluoromethyl)benzylamine and Related Analogues

Traditional synthetic approaches to benzylamines like this compound are well-documented, primarily relying on precursor-based strategies and reductive amination techniques. These methods are valued for their reliability and scalability.

The synthesis often begins with a commercially available and appropriately substituted benzene (B151609) ring. The key is the strategic introduction and modification of functional groups to build the final benzylamine (B48309) structure. A common precursor is 3-nitro-5-(trifluoromethyl)phenol. The synthesis can proceed through a multi-step sequence involving the protection or modification of functional groups, followed by reactions to introduce the aminomethyl moiety.

For instance, a plausible pathway involves:

Methylation: The phenolic hydroxyl group of the starting material is converted to a methoxy (B1213986) group, often using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Nitro Group Reduction: The nitro group is reduced to an amine (-NH2) using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂). This yields 3-methoxy-5-(trifluoromethyl)aniline.

Sandmeyer Reaction: The resulting aniline (B41778) can be converted into a nitrile (-CN) via a Sandmeyer reaction. This involves diazotization of the amine with nitrous acid, followed by treatment with a copper(I) cyanide salt.

Nitrile Reduction: The final step is the reduction of the nitrile group to a primary amine (-CH₂NH₂), which can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure.

An alternative precursor-based approach could start from 3,5-disubstituted benzyl (B1604629) halides. For example, a process for a related compound, 3,5-bis(trifluoromethyl)-N-methyl-benzylamine, starts from 3,5-bis(trifluoromethyl)-benzyl chloride, which is prepared from the corresponding benzyl alcohol. google.com This highlights a strategy where the benzyl group is formed first, followed by amination.

Table 1: Potential Precursors and Intermediates

| Precursor/Intermediate | Chemical Formula | Role in Synthesis |

|---|---|---|

| 3-Nitro-5-(trifluoromethyl)phenol | C₇H₄F₃NO₃ | Starting material for building the methoxy and amine functionalities. |

| 3-Methoxy-5-(trifluoromethyl)aniline | C₈H₈F₃NO | Intermediate after methylation and nitro reduction. |

| 3-Methoxy-5-(trifluoromethyl)benzonitrile (B1593457) | C₉H₆F₃NO | Intermediate for the final reduction to benzylamine. |

| 3-Methoxy-5-(trifluoromethyl)benzaldehyde (B1359069) | C₉H₇F₃O₂ | Key precursor for reductive amination pathways. |

Reductive amination is one of the most widely used methods for synthesizing amines. organic-chemistry.org This process involves the reaction of a carbonyl compound—in this case, 3-methoxy-5-(trifluoromethyl)benzaldehyde—with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. mdpi.com The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the target amine.

Key components of this approach include:

Carbonyl Precursor: 3-Methoxy-5-(trifluoromethyl)benzaldehyde.

Amine Source: Ammonia or an ammonia equivalent like ammonium (B1175870) formate.

Reducing Agent: A variety of reducing agents can be employed, from complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB), to catalytic hydrogenation (H₂ with a metal catalyst). organic-chemistry.org

The choice of reducing agent and reaction conditions can be optimized to maximize yield and minimize the formation of side products, such as secondary or tertiary amines. organic-chemistry.org For example, a procedure for the synthesis of 4-(trifluoromethyl)benzylamine (B1329585) involves the reduction of the corresponding oxime with hydrogen gas over a catalyst, achieving a high yield of 93.6%. chemicalbook.com Cobalt-containing composites have also been shown to be effective catalysts for the reductive amination of aromatic aldehydes. mdpi.com

Table 2: Reductive Amination Reaction Parameters for Aromatic Aldehydes

| Aldehyde Substrate | Amine Source | Reducing Agent/Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| p-Methoxybenzaldehyde | n-Butylamine | H₂ / Co-composite | 100°C, 100 bar | 72-96% | mdpi.com |

| p-Chlorobenzaldehyde | n-Butylamine | H₂ / Co-composite | 100°C, 100 bar | 60-89% | mdpi.com |

| Benzaldehyde (B42025) | Aniline | Me₂PhSiH / B(C₆F₅)₃ | 100°C | Good Conversion | bris.ac.uk |

| 4-Trifluoromethylbenzaldehyde Oxime | - | H₂ / Catalyst | Room Temp, 10 atm | 93.6% | chemicalbook.com |

Novel and Green Synthesis Methodologies

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. These include reactions that minimize or eliminate the use of hazardous solvents, employ alternative energy sources like microwaves, and operate without the need for catalysts.

Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and avoiding the use of volatile organic compounds. A notable example is the direct amidation of carboxylic acids with amines under thermal, solventless conditions. mdpi.com While this produces an amide rather than an amine, the principle is highly relevant. For instance, N-(3,5-bis(trifluoromethyl)benzyl)stearamide was synthesized by simply heating stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140°C. mdpi.com This demonstrates a green method for derivatizing the target benzylamine without any solvent or catalyst.

Furthermore, solvent-free reductive aminations have been developed. One such protocol uses ammonia borane (B79455) as the reductant, promoted by trimethyl borate, to convert aldehydes and ketones into amines in good yields without any solvent. organic-chemistry.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.org The syntheses of various nitrogen-containing heterocycles have been significantly improved using microwave assistance. rsc.orgmdpi.com

The application of microwave energy can accelerate key steps in the synthesis of this compound, such as the formation of intermediates or the final reductive amination step. Microwave-assisted synthesis is frequently performed in the absence of traditional solvents, further enhancing its green credentials. udayton.eduresearchgate.net For example, the synthesis of certain triazine derivatives was achieved by irradiating the reactants for just 5-25 minutes, a significant improvement over conventional methods. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Heating Method | Temperature (°C) | Time | Yield | Reference |

|---|---|---|---|---|---|

| Triazine Synthesis | Conventional | 100 | > 3 h | Lower | mdpi.com |

| Triazine Synthesis | Microwave | 100 | 3 h | Quantitative | mdpi.com |

| Quinoxaline Synthesis | Microwave | 160 | 5 min | High | udayton.edu |

| Dihydro-azapurine Synthesis | Microwave | 140 | - | 47% | nih.gov |

Developing reactions that proceed without a catalyst is a key goal of green chemistry, as it simplifies purification, reduces costs, and avoids contamination of the final product with residual metal catalysts. A prime example relevant to the chemistry of this compound is the direct thermal amidation reaction.

As described previously, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide was accomplished by heating an equimolar mixture of the carboxylic acid and the corresponding benzylamine at 140°C for 24 hours under solvent-free conditions. mdpi.com This reaction proceeds without any metal or acid/base catalyst, relying solely on thermal energy to drive the condensation and removal of water. This methodology provides a straightforward, atom-economical, and environmentally friendly route to produce a wide range of amides from this compound.

Table 4: Conditions for Catalyst-Free Amidation

| Reactant 1 | Reactant 2 | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Stearic Acid | 3,5-Bis(trifluoromethyl)benzylamine | 140°C, Solvent-free, Catalyst-free | 24 h | Moderate | mdpi.com |

Optimization of Synthetic Conditions and Yield Enhancement

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and purity while minimizing the formation of byproducts. The primary routes for its synthesis typically involve either the reduction of 3-methoxy-5-(trifluoromethyl)benzonitrile or the reductive amination of 3-methoxy-5-(trifluoromethyl)benzaldehyde. The enhancement of yields in these pathways is achieved through the systematic adjustment of several key parameters, including the choice of catalyst, reducing agent, solvent, temperature, pressure, and reactant stoichiometry.

Catalytic Hydrogenation of 3-Methoxy-5-(trifluoromethyl)benzonitrile

The reduction of the nitrile group in 3-methoxy-5-(trifluoromethyl)benzonitrile is a direct and common method for preparing the target benzylamine. The optimization of this process focuses on achieving high conversion and selectivity towards the primary amine, avoiding the formation of secondary and tertiary amine impurities.

Catalyst Selection and Loading: The choice of catalyst is paramount. Heterogeneous catalysts like Raney Nickel (Raney Ni), Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃) are frequently employed for nitrile reductions. Raney Ni is a cost-effective and highly active catalyst, often used in aqueous alkaline solutions which can facilitate the reduction of aromatic systems under mild conditions. researchgate.netcore.ac.uk For analogous trifluoromethyl-substituted compounds, Pd/C has demonstrated high efficiency. For instance, the catalytic hydrogenation of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline using 10% Pd/C under a hydrogen atmosphere (4 bar) resulted in a 97% yield of the corresponding diamine, highlighting the catalyst's effectiveness for fluorinated substrates. mdpi.com Catalyst loading is another critical factor; sufficient loading ensures a reasonable reaction rate, but excessive amounts can lead to unnecessary costs and potential side reactions.

Solvent System: The solvent plays a crucial role in substrate solubility, catalyst activity, and the reaction pathway. Alcoholic solvents such as methanol (B129727) or ethanol (B145695) are commonly used as they are effective at dissolving the nitrile precursor and hydrogen gas. The use of ammonia-saturated alcoholic solutions is a key optimization strategy to suppress the formation of secondary amines (dibenzylamine derivatives). The ammonia competes with the newly formed primary amine for reaction with the intermediate imine, thus driving the reaction towards the desired product.

Temperature and Pressure: These parameters directly influence the reaction rate and selectivity. Catalytic hydrogenations are typically conducted at elevated temperatures and pressures to achieve a reasonable reaction time. However, conditions that are too harsh can promote side reactions, such as hydrodefluorination of the trifluoromethyl group or reduction of the methoxy group. For the reductive amination of benzaldehyde, a related reaction, temperatures around 80°C and hydrogen pressures of 2 MPa have been shown to be effective. researchgate.net Optimization involves finding a balance where the reaction proceeds efficiently without significant degradation or byproduct formation.

Below is a table summarizing typical conditions for related nitrile reductions and reductive aminations, illustrating the range of parameters often explored during optimization.

| Catalyst System | Substrate Example | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| 10% Pd/C | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | Ethanol | 25 | 4 | 97 | mdpi.com |

| Raney Ni-Al alloy | Aromatic Rings | Dilute aq. KOH/NaOH | Ambient to 80 | Atmospheric | High | researchgate.netcore.ac.uk |

| Amorphous Co | Benzaldehyde + NH₃ | Water/Ethanol | 80 | 1-10 (H₂) | >99 | organic-chemistry.org |

| Ni/diatomite | Benzaldehyde + NH₃ | Water | 80-120 | 10-40 (H₂) | High | researchgate.net |

Reductive Amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde

This alternative pathway involves the reaction of 3-methoxy-5-(trifluoromethyl)benzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target benzylamine. Optimization is critical to control the reaction cascade and prevent the formation of secondary and tertiary amines.

Reducing Agent: A variety of reducing agents can be used. Catalytic hydrogenation with H₂ gas over metal catalysts (e.g., Pd, Pt, Ni) is a common industrial method. researchgate.net For laboratory-scale synthesis, chemical reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or borane complexes (e.g., BH₃·THF) are often preferred due to their operational simplicity. organic-chemistry.org The choice of reductant affects chemoselectivity; for instance, NaBH₃CN is particularly effective for reducing imines in the presence of aldehydes.

Ammonia Source and Stoichiometry: The source of ammonia can be aqueous ammonia, ammonia gas, or an ammonium salt like ammonium acetate. Using a large excess of the ammonia source is a crucial optimization step. This high concentration favors the formation of the primary imine and minimizes the reaction between the product benzylamine and the starting aldehyde, which would otherwise lead to the formation of a secondary amine.

The complexity of the reductive amination reaction network means that selectivity is highly dependent on the interplay between the catalyst and reaction conditions. Studies on benzaldehyde amination show that metal dispersion on the catalyst support and the nature of the metal itself (e.g., Pd vs. Ru) can significantly influence the selectivity towards benzylamine versus dibenzylamine. researchgate.net Electrochemical methods using specific metal surfaces like silver have also been explored to achieve high Faradaic efficiency for benzylamine synthesis under ambient conditions. caltech.edu

Reactivity and Mechanistic Studies

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the benzylamine (B48309) moiety confers nucleophilic character, allowing it to participate in a variety of bond-forming reactions.

The primary amine of 3-Methoxy-5-(trifluoromethyl)benzylamine is capable of reacting with carboxylic acid derivatives, such as acyl chlorides or activated esters, to form N-substituted amides. This nucleophilic acyl substitution is a fundamental transformation in organic synthesis. While specific studies on the amidation of this compound are not extensively detailed in the literature, the reaction is analogous to standard amidation procedures for benzylamines. The reaction rate is influenced by the nucleophilicity of the amine, which is reduced by the electron-withdrawing trifluoromethyl group on the aromatic ring.

Synthetic strategies for N-trifluoromethyl amides sometimes circumvent the direct use of the corresponding amine due to potential instability, instead opting for methods like the silver-mediated electrophilic N-trifluoromethylation of existing N-H amides or the transformation of acyl halides into N-CF3 amides via isothiocyanate intermediates. nih.gov

A significant aspect of the reactivity of this compound involves its condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff bases derived from fluorinated anilines and benzylamines have been synthesized and are noted for their wide range of applications, including as catalysts and materials with specific thermal properties. nih.gov For instance, a Schiff base has been synthesized from the related compound, 3-methoxy-5-(trifluoromethyl)aniline, by refluxing it with 2,3-dihydroxybenzaldehyde (B126233) in ethanol (B145695). nih.gov Similarly, reactions of various fluorinated benzaldehydes with anilines and chiral benzylamines have been achieved through mechanochemical methods, often yielding the imine products in good to excellent yields without the need for extensive purification. nih.gov The formation of these imines is a versatile method for creating C=N bonds, and the stability of the resulting Schiff base is often enhanced by conjugation with the aromatic system. jocpr.com

The general reaction for Schiff base formation is presented below:

Several studies have documented the synthesis of Schiff bases from related fluorinated amines, highlighting the utility of this reaction.

| Reactants | Product Type | Reference |

| 2,3-dihydroxybenzaldehyde and 3-methoxy-5-(trifluoromethyl)aniline | Schiff Base | nih.gov |

| 3-Fluoro-5-(trifluoromethyl)benzylamine and various aldehydes | Schiff Base Derivatives | researchgate.net |

| Fluorinated benzaldehydes and various anilines/benzylamines | Fluorinated Imines | nih.gov |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and haloanilines | Schiff Bases | jocpr.comresearchgate.net |

The amine functionality of this compound can act as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. In these reactions, the amine attacks an electron-deficient aromatic ring that is substituted with a good leaving group (typically a halide or a nitro group). The aromatic ring must be activated by strongly electron-withdrawing groups.

For an SNAr reaction to proceed, the target aromatic ring must be sufficiently electron-poor to be susceptible to nucleophilic attack. The mechanism typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. ntu.edu.sg Alternatively, under strongly basic conditions with a poor leaving group, the reaction can proceed through a benzyne (B1209423) intermediate. ntu.edu.sgmasterorganicchemistry.com

Studies have shown the SNAr of polyfluoroarenes with phenothiazine (B1677639) derivatives, where a fluorine atom is displaced by the nitrogen nucleophile. nih.gov For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr with various nitrogen nucleophiles, displacing the fluorine atom. researchgate.net While not specifically documented for this compound, its amine group possesses the necessary nucleophilicity to engage in similar transformations with suitably activated aromatic substrates.

Role of Trifluoromethyl Group in Reaction Kinetics and Selectivity

The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and steric bulk. mdpi.comnih.gov

Electronic Effect : The -CF3 group is strongly electron-withdrawing through both induction and a negative hyperconjugation effect. This has several consequences for the reactivity of this compound:

It decreases the electron density on the aromatic ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic attack, should a suitable leaving group be present.

It reduces the basicity and nucleophilicity of the benzylamine nitrogen by withdrawing electron density through the aromatic system and the benzylic carbon. This will slow down the rate of reactions where the amine acts as a nucleophile, such as amidation and Schiff base formation.

In reactions involving benzyne intermediates, an electron-withdrawing group like -CF3 can direct the regioselectivity of the incoming nucleophile's attack by stabilizing the developing negative charge at the closer position. masterorganicchemistry.com

Steric and Physicochemical Effects : The presence of the -CF3 group increases the lipophilicity of the molecule, which can affect its solubility and interactions in different solvent systems. mdpi.comresearchgate.net Its steric presence is comparable to a chlorine atom and can influence the approach of reagents to nearby reaction centers. mdpi.com

Influence of Methoxy (B1213986) Group on Aromatic Ring Activation and Reactivity

The methoxy (-OCH3) group exerts a dual electronic effect on the aromatic ring. libretexts.orgminia.edu.eg

Resonance Effect : The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect is electron-donating and significantly increases the electron density at the ortho and para positions relative to the methoxy group. minia.edu.egvaia.comvaia.com This effect strongly activates the ring towards electrophilic aromatic substitution.

Inductive Effect : Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond. libretexts.orgvaia.com This effect deactivates the ring to some extent, particularly at the meta position. wikipedia.org

Investigations into Reaction Mechanisms

The mechanisms of reactions involving this compound are governed by the principles of physical organic chemistry, with the substituents playing a key role in the stability of intermediates and transition states.

Imine Formation : The mechanism of Schiff base formation is a well-established two-step process. It begins with the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step to yield the final imine product. The rate-determining step can vary depending on the pH of the reaction medium.

Nucleophilic Aromatic Substitution (SNAr) : As previously mentioned, SNAr reactions proceed through distinct mechanistic pathways.

Addition-Elimination : This pathway involves the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. ntu.edu.sg

Elimination-Addition (Benzyne Mechanism) : This mechanism occurs under strong basic conditions and involves the formation of a highly reactive benzyne intermediate, which is then attacked by a nucleophile. The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the substituents on the benzyne. masterorganicchemistry.com The methoxy group, acting as an inductive electron-withdrawing group in the absence of resonance with the triple bond, can direct the nucleophile similarly to a trifluoromethyl group. masterorganicchemistry.com

The combined electronic influence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the aromatic ring of this compound creates a nuanced reactivity profile that can be exploited in targeted organic synthesis.

Applications in Advanced Organic Synthesis Research

Utilization as a Building Block for Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov Benzylamines, as sources of nitrogen, are crucial starting materials for the synthesis of these ring systems. The presence of the trifluoromethyl group is particularly significant, as it can enhance the biological and physical properties of the resulting heterocyclic compounds. researchgate.net

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a fused bicyclic system that is a subject of intense research due to its presence in molecules with significant biological activity, including roles as protein kinase inhibitors for cancer treatment. nih.govresearchgate.net The most prevalent and efficient method for constructing this scaffold involves the condensation reaction between a 5-amino-1H-pyrazole derivative and a β-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comresearchgate.net

While 3-Methoxy-5-(trifluoromethyl)benzylamine is not a direct component in the final ring-closing reaction, its role lies in its potential as a precursor for the synthesis of the required substituted aminopyrazole. The benzylamine (B48309) can be elaborated through a series of synthetic steps to construct the necessary pyrazole (B372694) ring, which is then carried forward to the key cyclization step. This multi-step approach allows for the precise installation of the 3-methoxy-5-(trifluoromethyl)phenyl moiety onto the final heterocyclic framework, enabling the systematic study of its influence on biological activity.

The utility of this compound extends to the synthesis of a wide array of other nitrogen-containing heterocycles. The primary amine group is a versatile functional handle for various synthetic transformations. For instance, it can readily undergo condensation with aldehydes and ketones to form imines (Schiff bases). These imines are key intermediates that can participate in cycloaddition reactions or be used to synthesize other heterocyclic systems.

Furthermore, this benzylamine is a valuable component in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. beilstein-journals.orgnih.gov The nucleophilic nature of the amine allows it to participate in reactions like the Ugi or Mannich reactions, leading to the rapid assembly of diverse and complex molecular scaffolds. mdpi.combeilstein-journals.org The unique electronic signature of the 3-methoxy-5-(trifluoromethyl)phenyl group can influence the reactivity and outcome of these transformations, providing access to novel classes of substituted heterocycles.

| Heterocyclic Scaffold | General Synthetic Precursor(s) from Benzylamine | Potential Reaction Type |

| Imidazoles | N-Substituted imines | Cyclocondensation |

| Pyrrolidines/Piperidines | N-Benzylated intermediates | Cyclization, Ring Contraction/Expansion researchgate.net |

| Tetrahydropyrimidines | Schiff base intermediates | Multicomponent Reactions (e.g., Biginelli-like) nih.gov |

| Isoindolinimines | Ortho-palladated benzylamine complexes | Isocyanide Insertion rsc.org |

| α-Acyloxycarboxamides | Amine, Aldehyde, Carboxylic Acid | Ugi Multicomponent Reaction nih.gov |

Application in Functional Material Precursor Synthesis

The development of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers, relies on precursors with tailored electronic properties. Substituted anilines and benzylamines are important starting materials for these applications. mdpi.com this compound, with its electronically differentiated aromatic ring, is a promising precursor for such materials. The methoxy (B1213986) group acts as an electron donor, while the trifluoromethyl group is a strong electron acceptor. This "push-pull" electronic arrangement can be exploited to create molecules with specific optical and electronic characteristics, such as tailored band gaps or fluorescence properties.

The amine functionality allows for the incorporation of this molecule into polymer chains, either as part of the main backbone or as a pendant group. For example, it can be used to synthesize monomers for polyamides or polyimides, imparting unique properties to the resulting materials. mdpi.com

Role in Ligand Design for Coordination Chemistry Research

In coordination chemistry, ligands are organic molecules that bind to a central metal atom to form a coordination complex. The properties of these complexes, such as their catalytic activity, stability, and magnetic or optical properties, are dictated by the structure of the ligand. While the benzylamine itself can act as a simple monodentate ligand through its nitrogen lone pair, its primary value is as a building block for more sophisticated multidentate ligands. sapub.org

A common strategy is the condensation of this compound with an aldehyde- or ketone-containing molecule to form a Schiff base ligand. The resulting imine nitrogen, along with other donor atoms in the molecule, can chelate to a metal ion. The substituents on the benzylamine's aromatic ring play a crucial role in modulating the electronic environment of the metal center. The electron-donating methoxy group increases electron density on the coordinating nitrogen, while the electron-withdrawing trifluoromethyl group decreases it. This allows for the fine-tuning of the ligand's electronic properties, which in turn influences the reactivity and stability of the metal complex. rsc.org

Contributions to Complex Molecular Architecture Development

The development of complex molecular architectures, particularly in the field of drug discovery, requires access to versatile and functionalized building blocks. This compound serves this purpose by providing a synthetically accessible scaffold that combines a reactive amine handle with a uniquely substituted aromatic ring.

Its ability to participate in a wide range of chemical transformations—including heterocycle formation, polymerization, and ligand synthesis—makes it a powerful tool for building molecular complexity. Chemists can leverage this single starting material to introduce the 3-methoxy-5-(trifluoromethyl)phenyl moiety into diverse molecular frameworks. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. The use of efficient synthetic strategies, such as multicomponent reactions, further enhances its utility by enabling the rapid construction of libraries of complex molecules from this key building block. nih.gov

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, the chemical environment and connectivity of atoms can be mapped out in detail.

A complete NMR analysis provides definitive evidence for the structure of 3-Methoxy-5-(trifluoromethyl)benzylamine.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the amine (NH₂) protons, and the methoxy (B1213986) (OCH₃) protons. The aromatic region is expected to show three signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring. Due to their different electronic environments, they would appear as distinct singlets or narrow multiplets. The benzylic CH₂ protons would typically appear as a singlet, while the methoxy protons would also present as a sharp singlet. The amine protons often appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for each carbon in the aromatic ring, the benzylic carbon, the methoxy carbon, and the carbon of the trifluoromethyl group. The carbon atom of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the methoxy and trifluoromethyl groups will show characteristic shifts influenced by these substituents.

¹⁹F NMR Spectroscopy : The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. The spectrum for this compound is expected to show a single, sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent and there are no other fluorine atoms in the molecule to couple with.

The following table summarizes the expected chemical shifts for this compound, inferred from data on closely related structures such as 3,5-bis(trifluoromethyl)benzylamine (B151408) and 3-methoxybenzylamine. nih.govnih.govmdpi.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H (x3) | 6.9 - 7.5 | s (singlet) or m (multiplet) |

| ¹H | -CH₂-NH₂ | ~ 3.8 - 4.0 | s (singlet) |

| ¹H | -OCH₃ | ~ 3.8 | s (singlet) |

| ¹H | -NH₂ | 1.5 - 2.5 (variable) | br s (broad singlet) |

| ¹³C | Aromatic C-CF₃ | ~ 132 | q (quartet) |

| ¹³C | Aromatic C-OCH₃ | ~ 160 | s (singlet) |

| ¹³C | Aromatic C-H (x3) | ~ 110 - 120 | s (singlet) |

| ¹³C | Aromatic C-CH₂ | ~ 145 | s (singlet) |

| ¹³C | -CH₂-NH₂ | ~ 46 | s (singlet) |

| ¹³C | -OCH₃ | ~ 55 | s (singlet) |

| ¹³C | -CF₃ | ~ 124 | q (quartet) |

| ¹⁹F | -CF₃ | ~ -63 | s (singlet) |

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. For this molecule, it would primarily confirm the absence of coupling between the distinct aromatic protons and between the methylene and methoxy protons, consistent with their expected singlet or narrow multiplet patterns.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic rings, the methylene group, and the methoxy group to their corresponding carbon signals in the ¹³C spectrum. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the substitution pattern on the aromatic ring. For instance, correlations would be expected between the methylene protons and the aromatic carbons at positions 1, 2, and 6, and between the methoxy protons and the carbon at position 3. researchgate.net These correlations provide unambiguous proof of the compound's isomeric structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching : The primary amine (-NH₂) group will show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂) and methoxy (-OCH₃) groups appear just below 3000 cm⁻¹.

C=C Stretching : Aromatic ring C=C double bond stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching : The aryl ether linkage (Ar-O-CH₃) will give rise to a strong, characteristic absorption band, typically around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch). nih.gov

C-F Stretching : The trifluoromethyl (-CF₃) group is associated with very strong and characteristic absorption bands, typically found in the 1100-1350 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂, OCH₃) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium |

| C-O Stretch | Aryl Ether | 1200 - 1250 | Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1350 | Very Strong |

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, symmetric vibrations and vibrations of non-polar bonds, such as the symmetric stretching of the aromatic ring and the symmetric C-F stretching modes of the CF₃ group, would be expected to produce strong signals in the Raman spectrum. This can help confirm functional groups that may have weak or overlapping signals in the IR spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can be used to confirm its structure.

For this compound (Molecular Weight: 205.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 205. The primary fragmentation pathway for benzylamines is typically the cleavage of the C-C bond adjacent to the nitrogen atom (benzylic cleavage). This would result in the loss of an ·NH₂ radical to form a stable substituted benzyl (B1604629) cation or a tropylium-like ion. Other significant fragmentation pathways could include the loss of the methoxy group (·OCH₃) or cleavage of the trifluoromethyl group. The precise fragmentation pattern helps to piece together the molecular structure and confirm the identity and position of the substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. nih.gov This technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a precise molecular formula. nih.gov For this compound (Molecular Formula: C9H10F3NO), HRMS analysis provides definitive confirmation of its composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This high level of accuracy is invaluable for distinguishing between isomers and compounds with similar nominal masses. nih.gov

Table 1: Theoretical HRMS Data for this compound This table presents calculated values for illustrative purposes.

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | C₉H₁₁F₃NO⁺ | 206.0787 |

| [M+Na]⁺ (Sodium Adduct) | C₉H₁₀F₃NNaO⁺ | 228.0607 |

| [M]⁺˙ (Radical Cation) | C₉H₁₀F₃NO⁺˙ | 205.0710 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar and thermally labile molecules. In ESI-MS, this compound is typically ionized by protonation in the positive ion mode, forming the pseudomolecular ion [M+H]⁺. nih.gov This method is often coupled with liquid chromatography (HPLC/ESI-MS) for the analysis of complex mixtures. nih.gov Tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion. This process involves collision-induced dissociation (CID) to generate characteristic fragment ions, which provides valuable structural information about the molecule's connectivity.

Nano-MS Investigations

Nano-electrospray ionization mass spectrometry (Nano-MS) is a high-sensitivity variant of ESI-MS. It utilizes much lower flow rates, resulting in smaller droplets and more efficient ionization. This enhanced sensitivity makes Nano-MS particularly suitable for the analysis of samples that are available only in minute quantities. While specific Nano-MS studies on this compound are not extensively documented, the technique would be applicable for its trace-level detection and characterization in complex matrices.

X-ray Diffraction Studies

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides the definitive, three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown. The diffraction pattern produced when X-rays pass through the crystal allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. mdpi.com This data also reveals the crystal system, space group, and unit cell dimensions, offering insights into intermolecular interactions like hydrogen bonding that dictate the crystal packing. researchgate.net

Table 2: Illustrative Single Crystal X-ray Diffraction Data The following data is a hypothetical representation of typical parameters obtained from an SC-XRD experiment.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 5.85 |

| c (Å) | 15.40 |

| β (°) | 98.5 |

| Volume (ų) | 904.5 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. ucmerced.edu Unlike SC-XRD, which requires a single crystal, PXRD is performed on a polycrystalline powder. The resulting diffractogram, a plot of signal intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net This pattern can be used for phase identification, to assess sample purity, and to study polymorphism in the solid form of this compound. researchgate.net

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. scielo.org.za The UV-Vis spectrum of this compound is characterized by absorption bands originating from π→π* electronic transitions within the substituted benzene ring, which acts as the primary chromophore. researchgate.net The positions of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the solvent and the nature of the substituents on the aromatic ring.

Table 3: Representative UV-Vis Absorption Data This table contains hypothetical data to illustrate typical UV-Vis spectral features.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|---|

| Ethanol (B145695) | 215 | 8,500 | π→π* |

| Ethanol | 270 | 1,200 | π→π* |

Surface-Sensitive Spectroscopies for Derivatization Studies

XPS, for instance, can provide quantitative elemental composition and chemical bonding information. In a typical study, a substrate, such as silicon with a native oxide layer (Si/SiO₂), is treated with this compound to form a self-assembled monolayer or a thin film. Subsequent XPS analysis would aim to detect the characteristic elements of the molecule—carbon, nitrogen, oxygen, and fluorine—on the substrate surface. The high-resolution spectra of these elements offer deeper insights. The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as the aromatic ring, the methoxy group (-OCH₃), the benzylic carbon (-CH₂-), and the trifluoromethyl group (-CF₃).

The presence of a distinct N 1s peak at a binding energy characteristic of an amine or amide linkage (if further reacted) confirms the presence of the benzylamine (B48309) moiety. Crucially, the F 1s signal serves as an unambiguous fingerprint for the trifluoromethyl group, and its intensity can be used to quantify the surface coverage of the molecule.

Below is a table representing hypothetical XPS data for a silicon wafer derivatized with this compound.

Interactive Data Table: Hypothetical XPS Analysis

This table details the expected XPS results from a silicon oxide surface successfully functionalized with this compound. The data illustrates how binding energies and atomic concentrations confirm the molecule's presence and integrity.

| Element | Core Level | Binding Energy (eV) | Atomic Conc. (%) | Inferred Chemical State |

| F | 1s | ~688.8 | 12.5 | CF ₃ |

| O | 1s | ~532.5 | 35.0 | SiO ₂ substrate and C-O -C |

| N | 1s | ~400.2 | 4.2 | N -H₂ or Surface Linkage |

| C | 1s | ~292.5 | 4.1 | C F₃ |

| ~286.4 | 8.4 | C -O and C -N | ||

| ~284.8 | 35.6 | C -C and C -H (Aromatic/Aliphatic) | ||

| Si | 2p | ~103.2 | Not Quantified | Si O₂ Substrate |

Note: The atomic concentration of the underlying Si substrate is typically excluded from the surface film quantification to focus on the composition of the organic layer.

The detailed research findings inferred from such data would confirm the covalent attachment and molecular integrity of the this compound layer. The specific binding energy of the F 1s peak and the high binding energy component of the C 1s spectrum (~292.5 eV) are definitive evidence of the trifluoromethyl group remaining intact during the derivatization process. The ratio of the elemental concentrations should also be consistent with the stoichiometry of the molecule, providing further confidence in the quality of the surface modification.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of molecules by solving the Schrödinger equation in a simplified manner, where the electron density is the central variable. A prevalent approach involves using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, combined with a suitable basis set like 6-311+G(d,p), to perform calculations.

The first step in a typical DFT study is structural optimization. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. For a flexible molecule like 3-Methoxy-5-(trifluoromethyl)benzylamine, which has rotatable bonds (e.g., C-C and C-O single bonds), conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers (local minima) and transition states.

While specific optimization data for this compound is not available, studies on similar structures, such as 3-methoxy-2,4,5-trifluorobenzoic acid, demonstrate the methodology. In such studies, DFT calculations predict bond lengths and angles that are generally in good agreement with experimental data. For instance, the calculated bond lengths for the aromatic ring in a substituted methoxy (B1213986) compound were found to be around 1.39 Å, with slight variations due to the influence of different substituents. Similarly, bond angles within the benzene (B151609) ring often deviate from the ideal 120° due to steric and electronic effects of the attached functional groups. For this compound, one would expect the bulky -CF3 and electron-donating -OCH3 groups to cause similar distortions in the benzene ring geometry.

Table 1: Representative Theoretical Bond Parameters for a Substituted Benzene Ring Note: Data is illustrative, based on findings for structurally related molecules like 3-methoxy-2,4,5-trifluorobenzoic acid and may not represent the exact values for this compound.

| Parameter | Typical Calculated Value (Å or °) |

| C-C (aromatic) | 1.392 - 1.398 Å |

| C-O (methoxy) | ~1.36 Å |

| C-C (benzyl) | ~1.51 Å |

| C-N (amine) | ~1.46 Å |

| C-C-C (ring angle) | 117° - 123° |

Following geometric optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The calculations not only help in assigning the bands in experimental spectra but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

For a molecule containing a methoxy group, characteristic vibrational modes include C-H stretching, methyl rock, and C-O stretching. DFT calculations on related methoxy-containing compounds have successfully assigned these bands. For example, symmetric and asymmetric C-H stretching modes of the methoxy group are typically calculated to appear around 2880 cm⁻¹ and 2988 cm⁻¹, respectively. The C-O stretching mode is often found at lower frequencies, around 925-1050 cm⁻¹. For this compound, one would also expect to see characteristic frequencies for the -CF3 group (strong stretching and bending modes) and the -NH2 group (N-H stretching and scissoring modes). The simulation of the infrared spectrum based on these calculations generally shows good agreement with experimental data.

Table 2: Calculated Vibrational Frequencies for Representative Functional Groups Note: These are typical frequency ranges derived from DFT studies on molecules containing these functional groups and serve as an estimation.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Methoxy (-OCH₃) | Symmetric C-H Stretch | ~2880 |

| Asymmetric C-H Stretch | ~2988 | |

| C-O Stretch | 925 - 1050 | |

| Trifluoromethyl (-CF₃) | Symmetric C-F Stretch | 1100 - 1200 |

| Asymmetric C-F Stretch | 1200 - 1350 | |

| Amine (-NH₂) | Symmetric N-H Stretch | ~3400 |

| Asymmetric N-H Stretch | ~3500 |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

In a DFT study of a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO-LUMO gap was calculated to be 5.54 eV, indicating a molecule with low reactivity. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Ionization Potential (IP) ≈ -E(HOMO)

Electron Affinity (EA) ≈ -E(LUMO)

Chemical Hardness (η) = (IP - EA) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (IP + EA) / 2

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the electronic chemical potential.

Table 3: Illustrative FMO Energies and Global Reactivity Descriptors Note: The values are based on a structurally related molecule, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, and serve as an example of the data obtained from such calculations.

| Parameter | Definition | Illustrative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.38 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.84 eV |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | 5.54 eV |

| Ionization Potential (IP) | -E(HOMO) | 7.38 eV |

| Electron Affinity (EA) | -E(LUMO) | 1.84 eV |

| Electronegativity (χ) | (IP + EA) / 2 | 4.61 eV |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.77 eV |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular bonding and interactions within a molecule. It provides a localized, chemist-friendly picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (e.g., core orbitals, lone pairs, and bonding orbitals).

NBO analysis can quantify delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This analysis can reveal important intramolecular charge transfer events that contribute to the molecule's stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. The MEP surface is plotted by calculating the electrostatic potential at each point on the molecule's electron density surface. Different potential values are represented by different colors:

Red : Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show regions of high negative potential (red or yellow) around the electronegative nitrogen atom of the amine group and the oxygen atom of the methoxy group, due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential on the adjacent ring carbon and a negative potential around the fluorine atoms. Understanding the MEP is crucial for predicting intermolecular interactions, such as drug-receptor binding.

Intermolecular Interactions and Supramolecular Chemistry

No studies detailing the Hirshfeld surface analysis of this compound were found. This type of analysis, which investigates intermolecular interactions in the crystalline state by mapping properties onto a surface defined by the molecule's electron distribution, has not been reported for this specific compound.

There is no available research that characterizes the hydrogen bonding network of this compound. Such studies would typically involve crystallographic analysis to determine the geometry and connectivity of hydrogen bonds, which is crucial for understanding its solid-state structure and properties.

Specific computational or experimental studies on the π-stacking and other non-covalent interactions of this compound are not present in the current body of scientific literature. These interactions are vital for understanding molecular recognition and the stability of supramolecular assemblies.

Reactivity and Mechanism Simulations

No computational studies on the transition state modeling of reactions involving this compound were identified. This type of modeling is essential for predicting reaction kinetics and understanding reaction mechanisms at a molecular level.

Similarly, there are no published explorations of the reaction paths for chemical transformations involving this compound. These computational investigations are used to map the energy landscape of a reaction, identifying intermediates and transition states.

Due to the absence of specific data for "this compound" in these advanced computational chemistry domains, it is not possible to provide detailed research findings or data tables as requested.

Derivatization Strategies for Analytical and Material Science Research

Chemical Derivatization for Quantitative Analysis of Surface Functional Groups

The quantitative analysis of functional groups on a material's surface is crucial for understanding and tailoring its properties, such as adhesion, biocompatibility, and chemical reactivity. Chemical derivatization is a powerful technique used in conjunction with surface-sensitive analytical methods like X-ray Photoelectron Spectroscopy (XPS) to achieve this. The primary amine group of 3-Methoxy-5-(trifluoromethyl)benzylamine makes it, in principle, a candidate for reacting with and thereby labeling surface functional groups like carboxylic acids, aldehydes, or isocyanates.

The trifluoromethyl (-CF3) group would serve as a unique elemental tag. The high electronegativity of fluorine and the specific C 1s binding energy of the -CF3 carbon provide a distinct signal in XPS that can be readily quantified. The general workflow for such an analysis would involve:

Reaction: The substrate with the surface functional groups of interest is exposed to a solution of this compound under conditions that promote a specific chemical reaction (e.g., amidation for carboxylic acid groups).

Rinsing: Any unreacted benzylamine (B48309) derivative is thoroughly rinsed from the surface to ensure that the analytical signal originates only from the covalently bound molecules.

Analysis: The surface is then analyzed by XPS. By comparing the atomic concentrations of fluorine or the high-resolution C 1s spectrum of the -CF3 group to that of the elements in the substrate, the density of the targeted functional group on the surface can be calculated.

A hypothetical reaction for derivatizing a surface with carboxylic acid groups is presented below:

| Reactant 1 | Reactant 2 | Product | Purpose |

| Surface-COOH | This compound | Surface-CONH-CH2-C6H3(OCH3)(CF3) | Quantitative analysis of surface carboxyl groups |

Integration into Polymer and Material Science Architectures

The incorporation of specific chemical moieties into polymers is a fundamental strategy for creating materials with tailored functionalities. The primary amine of this compound allows it to be integrated into various polymer backbones or grafted onto existing polymer chains. The presence of the methoxy (B1213986) (-OCH3) and trifluoromethyl (-CF3) groups could impart unique properties to the resulting material, such as altered solubility, thermal stability, hydrophobicity, or optical characteristics.

Potential strategies for integrating this compound into polymer architectures include:

As a Monomer: It could be reacted with difunctional monomers (e.g., diacyl chlorides, diepoxides, or diisocyanates) to form polyamides, polyepoxides, or polyureas, respectively. The properties of the resulting polymer would be directly influenced by the benzylamine derivative.

As a Modifying Agent: It can be grafted onto polymers that have reactive side groups. For example, it could react with polymers containing acid chloride, epoxy, or anhydride (B1165640) functionalities. This post-polymerization modification allows for the introduction of the specific properties of the benzylamine derivative onto a pre-existing polymer scaffold.

The trifluoromethyl group is well-known for increasing the hydrophobicity and thermal stability of polymers, while the methoxy group can influence the polymer's solubility and polarity.

Hypothetical Polymer Synthesis Data

| Polymer Type | Monomer 1 | Monomer 2 | Potential Properties |

|---|---|---|---|

| Polyamide | Terephthaloyl chloride | This compound | High thermal stability, low surface energy |

Use as Fluorescent Probes or Labels in Chemical Biology Research

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes. A fluorescent probe typically consists of a fluorophore (the light-emitting part) and a reactive group that allows it to be attached to a target molecule.

For this compound to be used as a fluorescent probe, it would likely need to be chemically modified to incorporate a fluorophore, or it would need to be part of a larger conjugated system that is inherently fluorescent. The benzylamine moiety itself is not typically fluorescent.

However, the primary amine group provides a convenient handle for chemical modification. It could be reacted with a variety of fluorescent scaffolds that contain amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. In this context, the this compound would act as a linker or a building block in the synthesis of a more complex fluorescent probe. The trifluoromethyl group could potentially modulate the photophysical properties of the attached fluorophore, such as its quantum yield and photostability, and could also influence the probe's cellular uptake and localization due to its lipophilicity.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and materials science. nih.govhims-biocat.eu While methods for the synthesis of benzylamines are established, the development of highly efficient and stereoselective routes to chiral 3-Methoxy-5-(trifluoromethyl)benzylamine remains a key area for future investigation.

Current research in asymmetric amine synthesis highlights several promising strategies that could be adapted for this specific molecule:

Biocatalysis : The use of enzymes, such as transaminases and amine dehydrogenases, offers a green and highly selective approach to chiral amine synthesis. acs.orgmdpi.com Future work could involve screening existing enzyme libraries or engineering novel enzymes specifically for the asymmetric amination of a corresponding ketone precursor to yield chiral this compound. Biocatalytic methods often proceed under mild conditions with high enantiomeric excess, making them attractive for industrial applications. hims-biocat.eu

Organocatalysis : Chiral primary and secondary amine-based organocatalysts have emerged as powerful tools for a wide range of asymmetric transformations. rsc.orgmdpi.com Exploring the use of chiral Brønsted acids or other organocatalysts to direct the asymmetric reduction of an imine derived from 3-methoxy-5-(trifluoromethyl)benzaldehyde (B1359069) could provide a metal-free and versatile synthetic route. researchgate.netnih.gov

Transition Metal Catalysis : Homogeneous catalysis using chiral transition metal complexes, such as those based on rhodium, iridium, or palladium, is a well-established method for asymmetric hydrogenation of imines. organic-chemistry.org The development of a tailored chiral ligand that can effectively coordinate with a suitable metal to achieve high enantioselectivity in the reduction of the imine precursor to this compound is a promising research direction.

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Identification or engineering of a suitable enzyme. |

| Organocatalysis | Metal-free, operational simplicity, broad substrate scope. | Design of a catalyst with high stereocontrol for the specific substrate. |

| Transition Metal Catalysis | High efficiency and turnover numbers, well-established methodology. | Development of a highly effective chiral ligand-metal complex. |

Exploration of Novel Reaction Catalysis

The distinct electronic properties of this compound suggest its potential as a catalyst or a key component in novel catalytic systems.

Organocatalysis : Benzylamine (B48309) derivatives have been shown to act as effective organocatalysts in various reactions. nih.govacs.org The primary amine moiety of this compound could potentially catalyze reactions such as aldol (B89426) or Mannich reactions through enamine or iminium ion intermediates. The electronic nature of the substituted benzene (B151609) ring could modulate the catalyst's activity and selectivity.

Catalysis involving the Trifluoromethyl Group : The trifluoromethyl group is generally considered to be chemically inert. However, recent advances have demonstrated the catalytic activation of C-F bonds. acs.org Future research could explore whether the trifluoromethyl group in this compound can be involved in novel catalytic cycles, potentially through single-electron transfer processes.

Ligand in Transition Metal Catalysis : The benzylamine structure can serve as a scaffold for the synthesis of novel ligands for transition metal catalysis. The methoxy (B1213986) and trifluoromethyl substituents could influence the electronic and steric properties of the resulting ligand, thereby affecting the catalytic activity and selectivity of the metal complex.

Advanced Materials Science Applications

The incorporation of fluorine atoms into organic molecules can significantly impact their physical and chemical properties, leading to applications in materials science. numberanalytics.com The trifluoromethyl group in this compound makes it an interesting candidate for the development of new materials.

Liquid Crystals : Compounds containing trifluoromethyl groups have been investigated for their use in liquid crystal displays (LCDs). tandfonline.comfigshare.com The polarity and steric bulk of the trifluoromethyl group can influence the mesomorphic properties of a molecule. oup.comoup.com Future work could involve the design and synthesis of derivatives of this compound to explore their potential as components of novel liquid crystalline materials.

Fluorinated Polymers : Fluoropolymers are known for their high thermal stability and chemical resistance. Incorporating this compound as a monomer or a functional additive into polymer structures could lead to new materials with tailored properties for applications in electronics, aerospace, and coatings.

Electronic Materials : The introduction of fluorine into π-conjugated systems can lower the HOMO and LUMO energy levels, which can be beneficial for creating n-type organic semiconductors and improving the stability of electronic devices. rsc.orgaip.org Investigating the electronic properties of polymers or molecular materials derived from this compound could open up new avenues in organic electronics.

| Material Application | Key Property Influenced by CF3 Group | Potential Research Direction |

| Liquid Crystals | Dielectric anisotropy, viscosity, mesophase stability. | Synthesis of derivatives and characterization of their liquid crystalline behavior. |

| Fluorinated Polymers | Thermal stability, chemical resistance, surface properties. | Polymerization of monomers derived from the compound and evaluation of polymer properties. |

| Electronic Materials | Electron affinity, charge transport, stability. | Design of conjugated systems incorporating the molecule and study of their optoelectronic properties. |

Further Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational application in synthesis and materials science.

Kinetics and Mechanism of Amine Reactions : Detailed kinetic studies of reactions involving the benzylamine moiety, such as additions to unsaturated systems, can provide insights into the transition state structures and the role of the substituents on the aromatic ring. rsc.orgacs.org Such studies can help in optimizing reaction conditions and designing more efficient synthetic protocols. The oxidation of benzylamines to the corresponding aldimines is another area where mechanistic studies could reveal the influence of the methoxy and trifluoromethyl groups on the reaction pathway. ias.ac.in

Reactivity of the Trifluoromethyl Group : While often considered unreactive, the C-F bonds in the trifluoromethyl group can undergo transformation under specific conditions. acs.org Mechanistic investigations into the potential activation of these C-F bonds, for example, through reductive or oxidative processes, would be of fundamental interest and could lead to new synthetic methodologies.

Computational Studies : Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. frontiersin.org Computational modeling can be used to predict reaction pathways, transition state energies, and the influence of the substituents on the molecule's properties, guiding experimental efforts. acs.org The oxidation of amines by enzymes like methylamine (B109427) dehydrogenase has been shown to proceed through carbanionic intermediates, and computational studies could explore similar pathways for this compound. nih.gov

Integration with Machine Learning and AI in Chemical Design

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, from reaction prediction to the de novo design of molecules and catalysts. nih.govnips.cceurekalert.orgarocjournal.com

Predicting Properties and Reactivity : ML models can be trained on large datasets of chemical information to predict the properties and reactivity of new molecules. arocjournal.comneurips.cc By training models on data from related benzylamine derivatives, it would be possible to predict various properties of this compound and its derivatives, accelerating the discovery of new applications.

De Novo Design of Derivatives : Generative AI models can design novel molecular structures with desired properties. nih.govmedium.comdigitellinc.com These models could be used to design new derivatives of this compound with optimized properties for specific applications, such as improved catalytic activity or enhanced liquid crystalline behavior. researchgate.net

Accelerating Catalyst Discovery : ML can be combined with high-throughput screening and computational chemistry to accelerate the discovery of new catalysts. numberanalytics.comuio.nochemrxiv.orgrsc.org An AI-driven workflow could be developed to design and screen derivatives of this compound as potential organocatalysts or ligands for transition metal catalysis.

The integration of these advanced computational tools holds the promise of significantly accelerating the exploration of the chemical space around this compound and unlocking its full potential in various scientific and technological fields.

Q & A

Q. Table 1: Substituent Effects on Solubility and Reactivity

| Substituent | Position | Solubility (mg/mL) | LogP |

|---|---|---|---|

| -OCH₃ | C3 | 15.2 | 2.1 |

| -CF₃ | C5 | 8.7 | 3.5 |

| -F | C3 | 5.4 | 3.8 |

| Data derived from and . |

Q. Table 2: Optimization of Trifluoromethylation Conditions

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 78 | 95 |

| CuI | DMF | 45 | 88 |

| None | Toluene | 12 | 70 |

| Data adapted from and . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products